

independent verification of 4-(benzyloxy)-N-5-quinolinylbenzamide's biological effects

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Compound of Interest

Compound Name: 4-(benzyloxy)-N-5-quinolinylbenzamide

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An Independent Review of the Biological Activities of Benzyloxy Benzamide and Quinoline Derivatives

This guide provides a comparative analysis of the biological effects of various derivatives of benzyloxy benzamide and quinoline, compounds of significant interest in drug discovery. Due to the limited publicly available data on the specific biological effects of **4-(benzyloxy)-N-5-quinolinylbenzamide**, this document focuses on structurally related compounds with demonstrated activities across several therapeutic areas. We will explore their efficacy as antimycobacterial agents, neuroprotective molecules, and anticancer compounds, presenting key experimental data to allow for objective comparison.

Antimycobacterial Activity

Several quinoline derivatives have been investigated for their potential to combat *Mycobacterium tuberculosis*, the causative agent of tuberculosis. A notable series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated promising results, with some compounds exhibiting potency comparable to the first-line drug isoniazid.^[1]

Comparative Efficacy of Antimycobacterial Quinolines

Compound/Drug	Target Organism	Minimal Inhibitory Concentration (MIC)	Reference
Compound 9n	M. tuberculosis H37Rv	2.7 μ M	[1]
Compound 9o	M. tuberculosis H37Rv	2.8 μ M	[1]
Isoniazid	M. tuberculosis H37Rv	2.3 μ M	[1]
Compound 7b	M. tuberculosis H37Rv	10 μ g/mL (24 μ M)	[2]
Compound 7h	Staphylococcus aureus	20 μ g/mL (47 μ M)	[2]
Compound 5	M. tuberculosis H37Rv	2 μ g/mL	[3]

Experimental Protocols

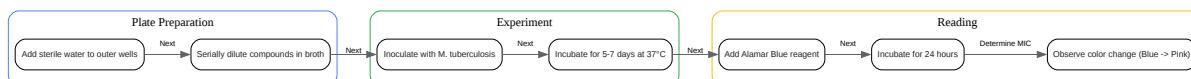
Minimal Inhibitory Concentration (MIC) Assay for M. tuberculosis

The antimycobacterial activity is typically determined using a microplate Alamar blue assay (MABA).

- Preparation: 200 μ L of sterile deionized water is added to the outer wells of a 96-well plate to prevent evaporation. The test compounds are serially diluted in Middlebrook 7H9 broth in the inner wells.
- Inoculation: *Mycobacterium tuberculosis* H37Rv is added to each well at a final concentration of approximately 10^5 CFU/mL.
- Incubation: The plates are incubated at 37°C for 5-7 days.
- Detection: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours.

- Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Experimental Workflow



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Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of antimycobacterial compounds.

Neuroprotective Effects via PSD95-nNOS Inhibition

A series of benzyloxy benzamide derivatives have been identified as inhibitors of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). This interaction is a key downstream step in the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which, when overactivated, contributes to neuronal damage in conditions like ischemic stroke.[\[4\]](#)

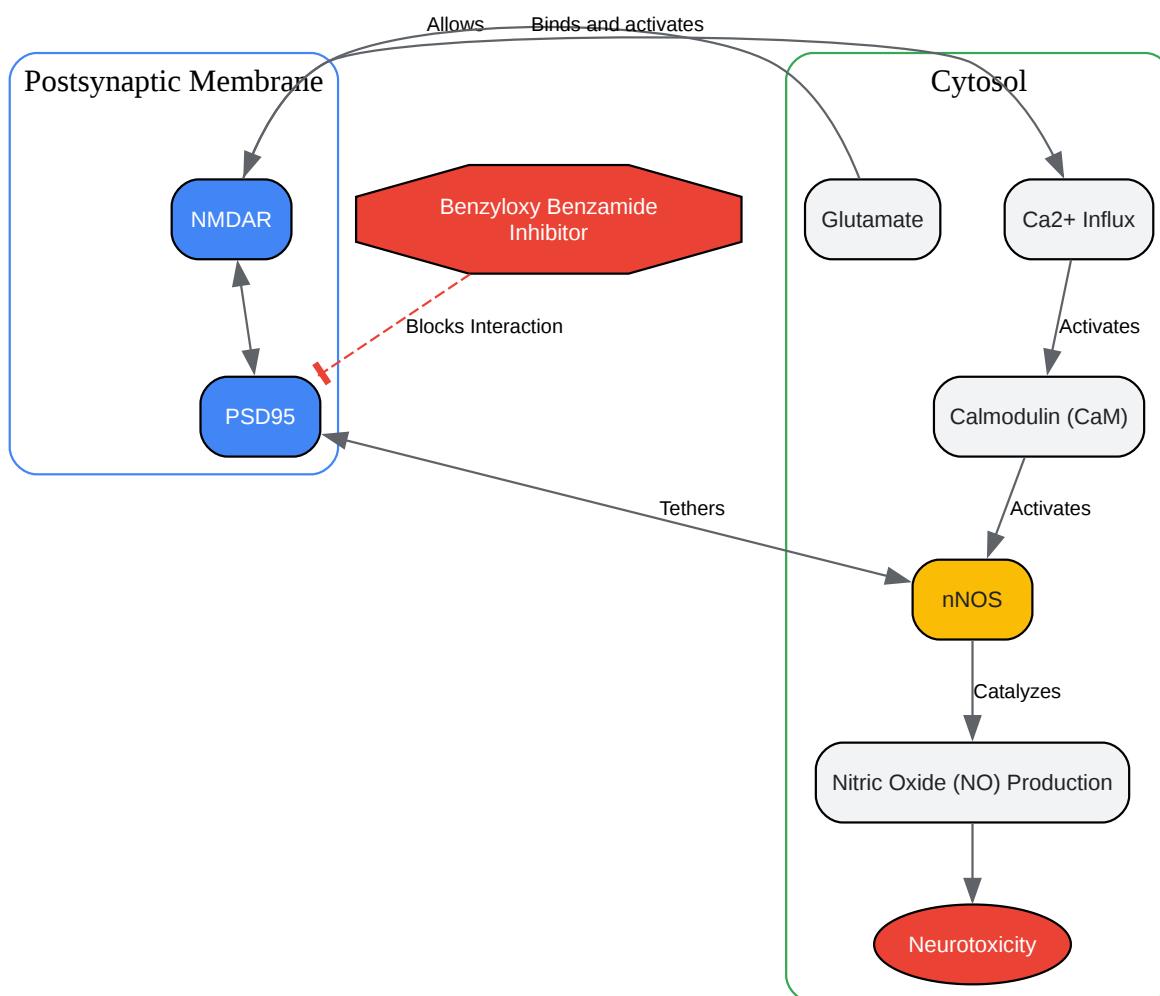
Comparative Efficacy of PSD95-nNOS Inhibitors

Compound	IC50 (PSD95-nNOS Binding)	ED50 (Paclitaxel-induced allodynia)	Reference
IC87201	23.94 ± 9.89 µM	2.47 mg/kg	[4]
ZL006	12.88 ± 4.14 µM	0.93 mg/kg	[4]

Signaling Pathway

Overactivation of NMDARs leads to an influx of Ca²⁺, which binds to calmodulin (CaM). The Ca²⁺/CaM complex then activates nNOS, which is localized to the NMDAR complex by

PSD95. This leads to the production of nitric oxide (NO), which can be neurotoxic at high levels. Inhibiting the PSD95-nNOS interaction decouples nNOS from the NMDAR, thereby preventing excessive NO production.



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Caption: NMDAR-PSD95-nNOS signaling pathway and the point of intervention for benzylbenzamide inhibitors.

Experimental Protocols

AlphaScreen Assay for PSD95-nNOS Interaction

This is a bead-based immunoassay used to quantify protein-protein interactions.

- Protein Preparation: Purified GST-tagged PSD95 and His-tagged nNOS proteins are used.
- Assay Setup: The assay is performed in 384-well plates. The test compounds are added to the wells, followed by the purified proteins.
- Bead Addition: Glutathione donor beads and Nickel Chelate acceptor beads are added. These beads bind to the GST and His tags, respectively.
- Incubation: The plates are incubated in the dark to allow for protein binding and bead proximity.
- Reading: If the proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation. The signal is read on a plate reader. A decrease in signal indicates inhibition of the interaction.

Anticancer Activity

Derivatives of benzyloxy benzamide and related structures have been explored as potential anticancer agents, targeting various mechanisms, including androgen receptor antagonism and kinase inhibition.

Androgen Receptor (AR) Antagonism

N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been developed as antagonists of the androgen receptor, a key driver of prostate cancer growth.^[5]

Compound	IC50 (AR Antagonism - LNCaP cells)	Reference
T1-12	1.42 μ M	[5]
Enzalutamide	36 nM	[6]
Bicalutamide	0.16 μ M	[6]

MEK Inhibition

N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed as inhibitors of MEK1, a kinase in the MAPK signaling pathway, which is often dysregulated in cancer.[7]

Compound	IC50 (MEK1)	GI50 (A549 cells)	Reference
Compound 7b	91 nM	0.26 μ M	[7]

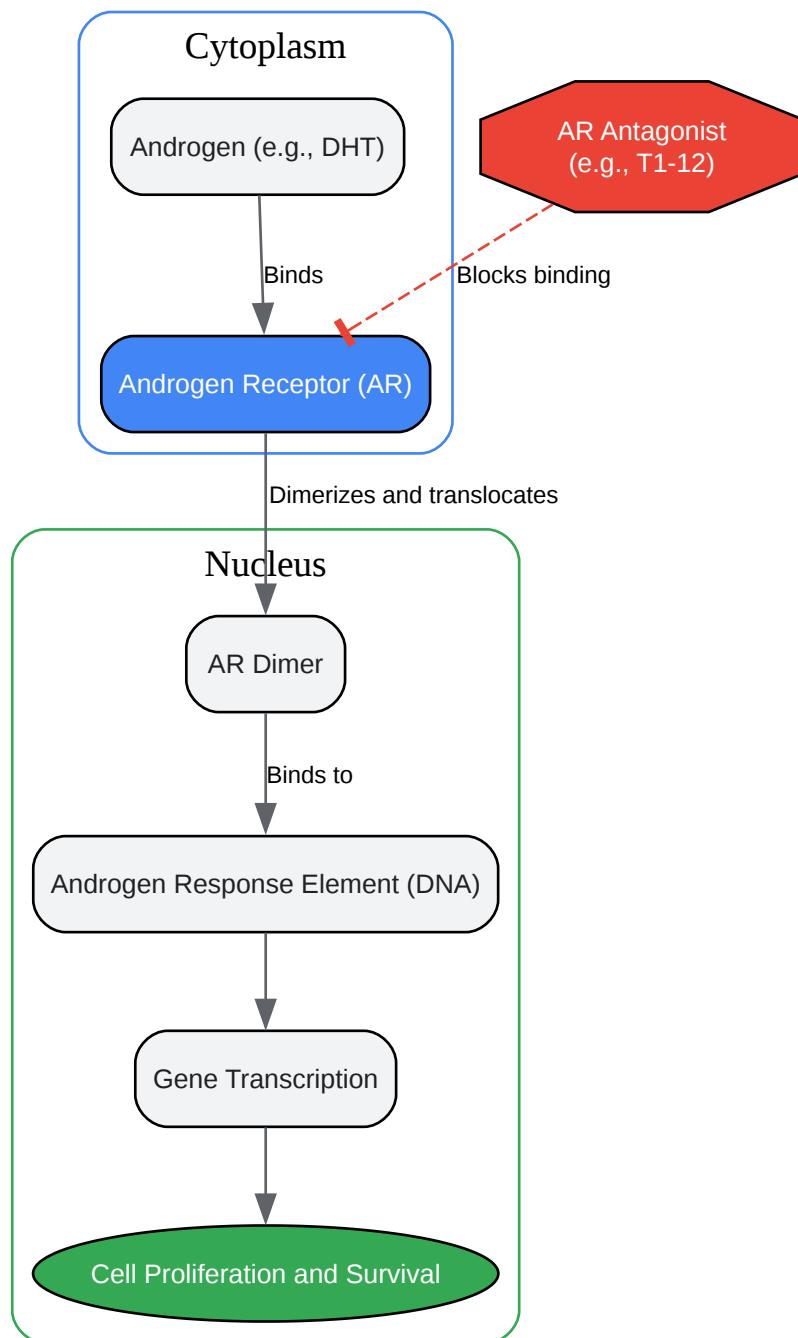
HDAC6 Inhibition

A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated antiproliferative activity against a panel of cancer cell lines, with in silico studies suggesting inhibition of histone deacetylase 6 (HDAC6).[8][9]

Compound	MCF-7	HCT-116	HeLa	PC-3	Reference
Compound 6k	$6.93 \pm 0.4 \mu$ M	$10.88 \pm 0.8 \mu$ M	$9.46 \pm 0.7 \mu$ M	$12.17 \pm 0.9 \mu$ M	[8][9]
Doxorubicin	$4.17 \pm 0.2 \mu$ M	$5.23 \pm 0.3 \mu$ M	$8.87 \pm 0.6 \mu$ M	-	[8][9]

Signaling Pathways

Androgen Receptor Signaling: Androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing it to translocate to the nucleus, where it acts as a transcription factor for genes involved in cell growth and survival. AR antagonists block this process.

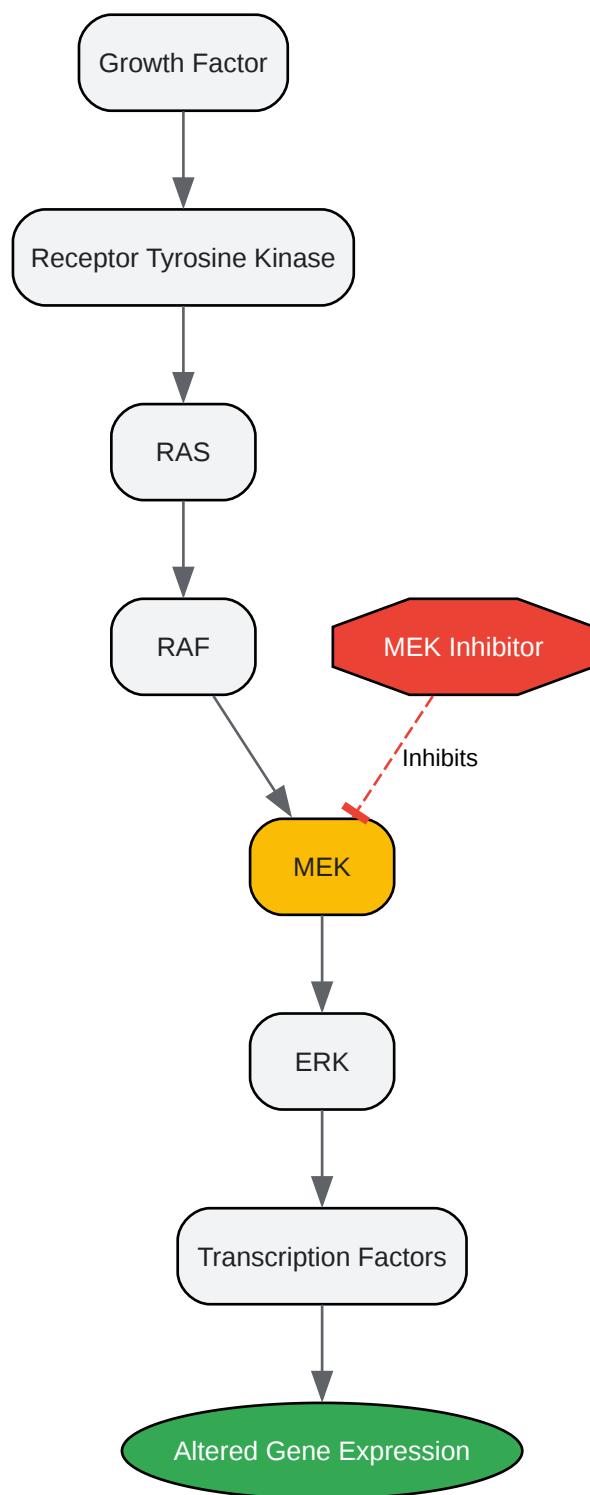


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Caption: Simplified androgen receptor signaling pathway and the mechanism of AR antagonists.

MAPK/ERK Pathway: This pathway is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. MEK is a central kinase in this

pathway.



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Caption: The MAPK/ERK signaling cascade, highlighting the role of MEK and its inhibition.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Cancer cells (e.g., LNCaP, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is purple.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

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